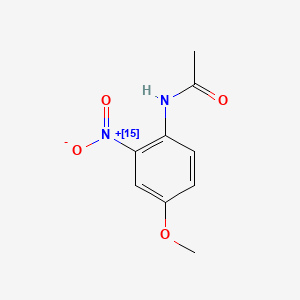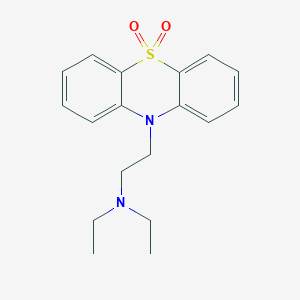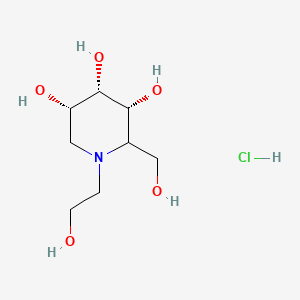
2,3-dihydro-1H-indene-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to maximize efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3-dihydro-1H-indene-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.
Water: Hydrolysis of acyl chlorides to carboxylic acids.
Major Products Formed
2,3-dihydro-1H-indene-5-carboxylic acid: Formed by hydrolysis.
2,3-dihydro-1H-indene-5-alcohol: Formed by reduction.
Applications De Recherche Scientifique
2,3-dihydro-1H-indene-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials due to its reactive carbonyl chloride group.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indene-5-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-indene-5-carboxylic acid: The precursor to 2,3-dihydro-1H-indene-5-carbonyl chloride.
2,3-dihydro-1H-indene-5-alcohol: The reduced form of the compound.
Indene: The parent hydrocarbon from which the compound is derived.
Uniqueness
This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
Clé InChI |
CCTGNCRJXVHMAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


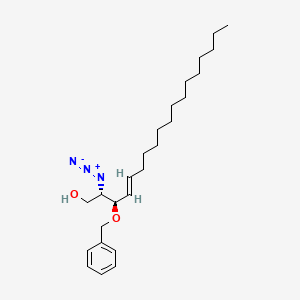
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
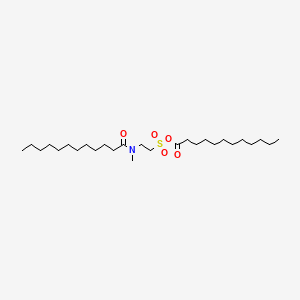
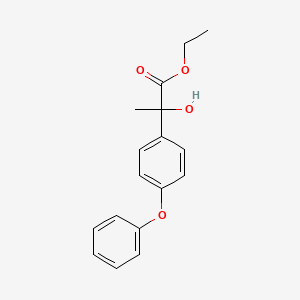
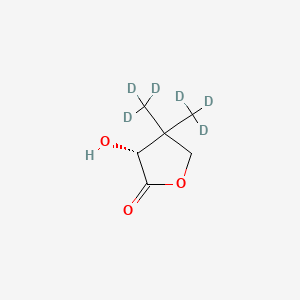
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
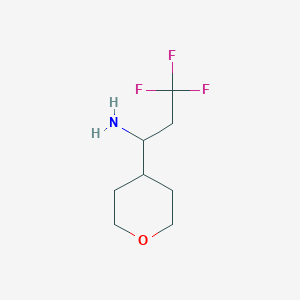
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

